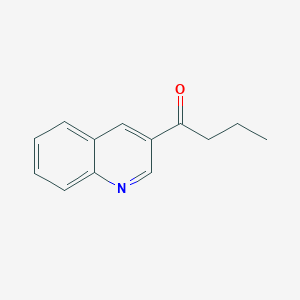
1-(quinolin-3-yl)butan-1-one
描述
1-(quinolin-3-yl)butan-1-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline ring attached to a butanone moiety, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-3-yl)butan-1-one typically involves the condensation of quinoline derivatives with butanone precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method provides a straightforward route to quinoline derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .
化学反应分析
Types of Reactions: 1-(quinolin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .
科学研究应用
1-(quinolin-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(quinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .
相似化合物的比较
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, showing enhanced biological activities.
Uniqueness: 1-(quinolin-3-yl)butan-1-one is unique due to its specific structure, which combines the quinoline ring with a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-quinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3 |
InChI 键 |
VZTQSYSHWZQRHA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)
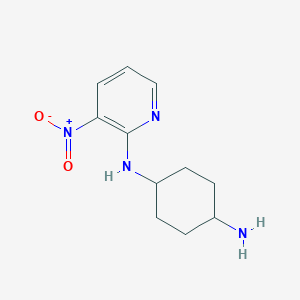



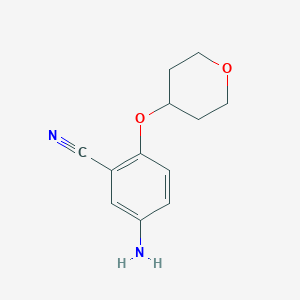

![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)
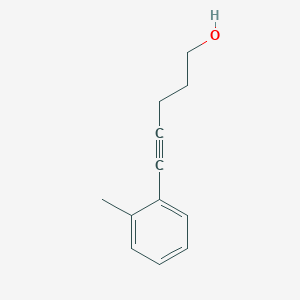
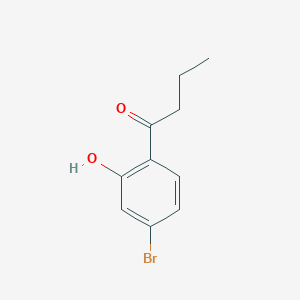
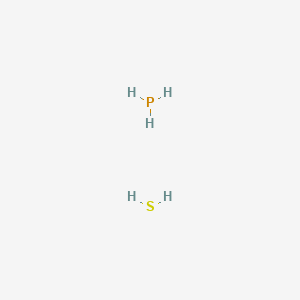
![6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine](/img/structure/B8483256.png)
